Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
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Overview
Description
Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a complex organic compound with the molecular formula C20H17BrN2O5. This compound is part of the pyrrolo[1,2-c]pyrimidine family, known for their diverse pharmacological properties and applications in medicinal chemistry .
Preparation Methods
The synthesis of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the bromobenzoyl and p-tolyl groups. Common reagents used in these reactions include bromobenzoyl chloride, p-tolylamine, and diethyl malonate. The reaction conditions often require the use of catalysts and solvents such as dichloromethane and triethylamine .
Chemical Reactions Analysis
Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can be compared with other similar compounds such as:
- Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
- Diethyl 7-(4-fluorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
- Diethyl 7-(4-methylbenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Properties
CAS No. |
618070-16-9 |
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Molecular Formula |
C27H23BrN2O5 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
diethyl 7-(4-bromobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C27H23BrN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3 |
InChI Key |
QFFAHUJHTCKYSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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